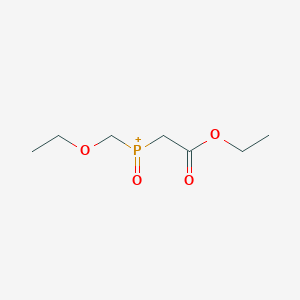
(Ethoxymethyl)(2-ethoxy-2-oxoethyl)oxophosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Ethoxymethyl)(2-ethoxy-2-oxoethyl)oxophosphanium is a chemical compound with the molecular formula C7H15O4P It is known for its unique structure, which includes both ethoxymethyl and 2-ethoxy-2-oxoethyl groups attached to an oxophosphanium core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Ethoxymethyl)(2-ethoxy-2-oxoethyl)oxophosphanium typically involves the reaction of ethoxymethylphosphine with 2-ethoxy-2-oxoethyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at a low temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
(Ethoxymethyl)(2-ethoxy-2-oxoethyl)oxophosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, substituted phosphines, and various derivatives depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(Ethoxymethyl)(2-ethoxy-2-oxoethyl)oxophosphanium has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (Ethoxymethyl)(2-ethoxy-2-oxoethyl)oxophosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in catalytic processes. Its unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-(2-ethoxy-2-oxoethyl)benzoate
- 2-Ethoxy-2-oxoethyl ethyl methylenemalonate
Uniqueness
(Ethoxymethyl)(2-ethoxy-2-oxoethyl)oxophosphanium is unique due to its combination of ethoxymethyl and 2-ethoxy-2-oxoethyl groups, which confer specific reactivity and properties. This makes it distinct from other similar compounds that may only contain one of these functional groups.
Propiedades
Número CAS |
18359-00-7 |
|---|---|
Fórmula molecular |
C7H14O4P+ |
Peso molecular |
193.16 g/mol |
Nombre IUPAC |
ethoxymethyl-(2-ethoxy-2-oxoethyl)-oxophosphanium |
InChI |
InChI=1S/C7H14O4P/c1-3-10-6-12(9)5-7(8)11-4-2/h3-6H2,1-2H3/q+1 |
Clave InChI |
YRLMVFKIAVZPQZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC[P+](=O)CC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



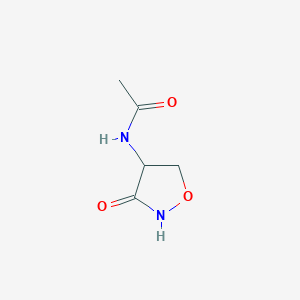
![N,N-Dimethyl-2-[(4-nitrophenyl)(phenyl)methoxy]ethan-1-amine](/img/structure/B14718459.png)
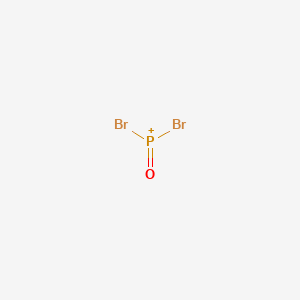
![2-Methyl[1,3]thiazolo[3,2-a]pyridin-4-ium perchlorate](/img/structure/B14718470.png)
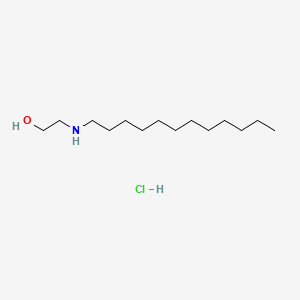

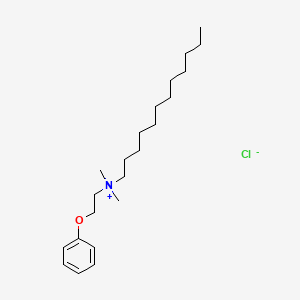
![(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(naphthalen-2-yl)ethan-1-one](/img/structure/B14718501.png)
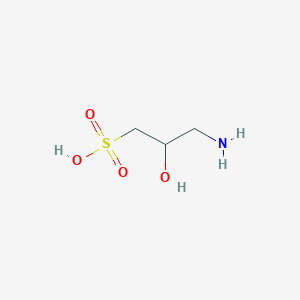
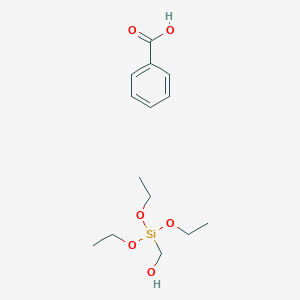
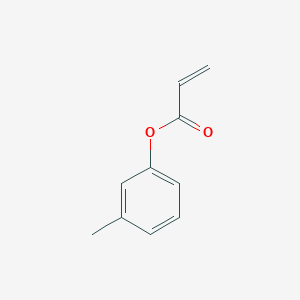
![(2z)-(4-Chlorophenyl){[4-(dimethylamino)phenyl]imino}ethanenitrile](/img/structure/B14718522.png)

